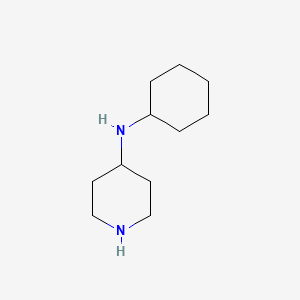

N-cyclohexylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexylpiperidin-4-amine” is a chemical compound with the CAS Number: 1452484-36-4 and a molecular weight of 255.23 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which “N-cyclohexylpiperidin-4-amine” is a part of, involves the condensation reaction between a primary amine and an aldehyde or ketone in a suitable solvent such as methanol . This process is part of a larger group of organic compounds known as Schiff bases .

Chemical Reactions Analysis

Piperidine derivatives, like “N-cyclohexylpiperidin-4-amine”, are utilized in various ways due to their diverse group of organic compounds. They are synthesized by intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

“N-cyclohexylpiperidin-4-amine” has a molecular weight of 255.23 . Its physical and chemical properties can be analyzed using various methods, but specific details about its properties are not available in the search results.

Aplicaciones Científicas De Investigación

Osmotically Driven Membrane Processes : N-cyclohexylpiperidin-4-amine, specifically 1-Cyclohexylpiperidine (CHP), was explored as a draw solute for osmotically driven membrane processes. This solvent demonstrated compatibility with polyamide thin film composite membranes and could be effectively used in water recovery systems (Orme & Wilson, 2015).

Electrophilic Aminations with Oxaziridines : Cyclohexylpiperidines were utilized in electrophilic amination reactions. This process facilitates the synthesis of various nitrogen-containing compounds, which are important in the creation of pharmaceuticals and other chemical products (Andreae & Schmitz, 1991).

Mass Transport Properties in Solvents : The compound was also studied for its mass transport properties in switchable polarity solvents (SPS). Understanding these properties is crucial for applications in membrane-based separation processes (Wilson & Orme, 2015).

Synthesis of Perfluorochemicals for Blood Substitutes : Research on the electrochemical fluorination of N-cyclohexylpiperidines and other cyclic amines has been conducted for synthesizing perfluorochemicals, which are used as blood substitutes (Ono et al., 1989).

Catalysis for Chemical Synthesis : The compound has been utilized in various catalytic processes, including the synthesis of dihydroquinoxaline derivatives. These processes are important for creating structures found in natural products and bioactive molecules (Huang et al., 2019).

Yeast-Mediated Reduction in Chemical Synthesis : Research has explored the use of yeast in the reduction of β-keto amides derived from cyclic amines, demonstrating potential methodologies for chiral synthesis in pharmaceutical applications (Saxon, Leisch & Hudlický, 2008).

Propiedades

IUPAC Name |

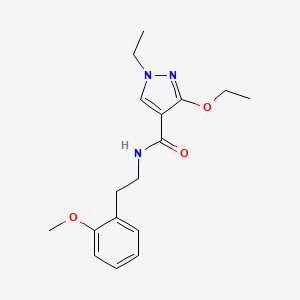

N-cyclohexylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAXYVOABONBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylpiperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)

![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)

![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)